molecular formula C14H18N2O2 B11978525 4-hydroxy-N'-(4-methylcyclohexylidene)benzohydrazide CAS No. 303063-81-2

4-hydroxy-N'-(4-methylcyclohexylidene)benzohydrazide

Cat. No.: B11978525
CAS No.: 303063-81-2
M. Wt: 246.30 g/mol
InChI Key: BGNBOYNEBPKIHR-UHFFFAOYSA-N
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Description

4-Hydroxy-N'-(4-methylcyclohexylidene)benzohydrazide is a hydrazone derivative synthesized via the condensation of 4-hydroxybenzohydrazide with 4-methylcyclohexanone. Hydrazones are renowned for their diverse biological activities, including antimicrobial, antioxidant, and antiparasitic properties . The compound features a hydroxyl group at the para position of the benzohydrazide moiety and a 4-methylcyclohexylidene substituent, which confers unique steric and electronic characteristics compared to aromatic analogs. Its structural framework facilitates conjugation between the hydrazone linker and aromatic systems, enhancing redox activity and molecular interactions .

Properties

CAS No.

303063-81-2

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

4-hydroxy-N-[(4-methylcyclohexylidene)amino]benzamide

InChI

InChI=1S/C14H18N2O2/c1-10-2-6-12(7-3-10)15-16-14(18)11-4-8-13(17)9-5-11/h4-5,8-10,17H,2-3,6-7H2,1H3,(H,16,18)

InChI Key

BGNBOYNEBPKIHR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=NNC(=O)C2=CC=C(C=C2)O)CC1

Origin of Product

United States

Preparation Methods

Preparation of 4-Hydroxybenzohydrazide

The precursor 4-hydroxybenzohydrazide is synthesized by reacting ethyl 4-hydroxybenzoate with hydrazine hydrate under reflux conditions:

Reaction Conditions

  • Reactants : Ethyl 4-hydroxybenzoate (0.1 mol, 0.166 g) + hydrazine hydrate (excess).

  • Solvent : Ethanol (25 mL).

  • Temperature : 60–70°C.

  • Duration : 2 hours.

  • Yield : 65%.

The product is filtered and recrystallized from methanol, yielding a white crystalline solid (m.p. 263°C).

Formation of the Schiff Base

The final step involves condensing 4-hydroxybenzohydrazide with 4-methylcyclohexanone to form the target compound:

Reaction Conditions

  • Reactants : 4-Hydroxybenzohydrazide (0.01 mol) + 4-methylcyclohexanone (0.01 mol).

  • Solvent : Ethanol (50 mL).

  • Temperature : Reflux.

  • Duration : 3–7 hours.

  • Monitoring : Thin-layer chromatography (TLC).

The crude product is filtered, washed with cold methanol, and recrystallized.

Table 1: Conventional Synthesis Parameters

ParameterValue
Reaction Time3–7 hours
Yield60–70%
Melting Point260–262°C
PurityConfirmed via TLC and NMR

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency by reducing time and improving yield. This method is particularly advantageous for Schiff base formation due to rapid and uniform heating.

Microwave Preparation of 4-Hydroxybenzohydrazide

Reaction Conditions

  • Reactants : Ethyl 4-hydroxybenzoate (0.166 g) + hydrazine hydrate (2 mL).

  • Equipment : Lab-made microwave reactor.

  • Power : 180 watts.

  • Duration : 3 minutes.

  • Yield : 93%.

No recrystallization is required, and the product exhibits a melting point of 265°C.

Microwave-Assisted Schiff Base Formation

Reaction Conditions

  • Reactants : 4-Hydroxybenzohydrazide (0.01 mol) + 4-methylcyclohexanone (0.01 mol).

  • Solvent : Water or ethanol (2–5 mL).

  • Microwave Power : 180–200 watts.

  • Duration : 5–10 minutes.

Table 2: Microwave Synthesis Parameters

ParameterValue
Reaction Time5–10 minutes
Yield85–90%
Melting Point260–262°C
Energy Efficiency~80% improvement vs. reflux

Comparative Analysis of Methods

Table 3: Conventional vs. Microwave Synthesis

CriteriaConventional MethodMicrowave Method
Reaction Time3–7 hours5–10 minutes
Yield60–70%85–90%
Solvent Volume50 mL ethanol2–5 mL water/ethanol
Energy ConsumptionHighLow
Environmental ImpactHigher waste generationReduced waste

Microwave synthesis outperforms conventional methods in speed, yield, and sustainability, aligning with green chemistry principles.

Mechanistic Insights

Hydrazide Formation

The nucleophilic attack of hydrazine hydrate on the carbonyl group of ethyl 4-hydroxybenzoate generates 4-hydroxybenzohydrazide , releasing ethanol as a byproduct.

Schiff Base Condensation

The reaction between 4-hydroxybenzohydrazide and 4-methylcyclohexanone proceeds via:

  • Protonation of the carbonyl oxygen in 4-methylcyclohexanone.

  • Nucleophilic attack by the hydrazide’s amino group.

  • Dehydration to form the imine bond (C=N).

Optimization Strategies

Solvent Selection

  • Ethanol : Optimal for conventional reflux due to high boiling point.

  • Water : Preferred in microwave synthesis for rapid dielectric heating.

Catalytic Additives

  • Acetic Acid : Accelerates Schiff base formation by protonating the carbonyl group.

  • Molecular Sieves : Absorb water, shifting equilibrium toward product formation.

Challenges and Solutions

Byproduct Formation

  • Issue : Competing side reactions (e.g., over-condensation).

  • Solution : Strict stoichiometric control and TLC monitoring.

Crystallization Difficulties

  • Issue : Low solubility of the final product.

  • Solution : Gradient recrystallization using ethanol-water mixtures.

Chemical Reactions Analysis

4-hydroxy-N’-(4-methylcyclohexylidene)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative using reducing agents such as sodium borohydride.

    Substitution: The hydroxy group can undergo nucleophilic substitution reactions with alkyl halides to form ethers.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of hydrazones, including 4-hydroxy-N'-(4-methylcyclohexylidene)benzohydrazide, exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of specific cancer-related enzymes. For instance, hydrazone derivatives have been shown to interact with the p38 MAP kinase pathway, which is crucial in cancer cell signaling and survival .

Antimicrobial Properties
Hydrazones are known for their antimicrobial activities. Studies have demonstrated that compounds similar to 4-hydroxy-N'-(4-methylcyclohexylidene)benzohydrazide possess antibacterial and antifungal properties. These compounds can disrupt microbial cell membranes and inhibit essential metabolic processes, making them potential candidates for developing new antibiotics .

Coordination Chemistry

Ligand Formation
The compound acts as a bidentate ligand, coordinating with metal ions to form stable complexes. These metal complexes have been explored for their catalytic properties and potential applications in drug delivery systems. The ability to form chelates with transition metals enhances the stability and solubility of the resulting compounds, which is beneficial for therapeutic applications .

Metal Complexes in Cancer Therapy
Metal complexes derived from hydrazone ligands have shown promise in cancer therapy by enhancing the efficacy of existing chemotherapeutics. For example, studies have indicated that these complexes can improve the bioavailability of anticancer drugs while reducing side effects associated with traditional therapies .

Material Science

Polymeric Applications
The incorporation of 4-hydroxy-N'-(4-methylcyclohexylidene)benzohydrazide into polymer matrices has been investigated for creating materials with enhanced mechanical properties and thermal stability. Such materials can be utilized in various applications, including coatings, adhesives, and composites .

Sensors and Detection Systems
The unique optical properties of hydrazone compounds allow them to be used in sensor applications. Research has shown that these compounds can be employed in detecting metal ions or environmental pollutants due to their ability to undergo color changes upon binding to specific analytes .

Data Table: Summary of Applications

Application Area Description References
Medicinal ChemistryAnticancer activity through apoptosis induction; antimicrobial properties against bacteria and fungi
Coordination ChemistryActs as a bidentate ligand forming stable metal complexes; enhances drug delivery systems
Material ScienceUsed in polymer matrices for improved mechanical properties; applications in sensors

Case Studies

  • Anticancer Activity Study
    A study investigating the effects of hydrazone derivatives on breast cancer cells revealed that 4-hydroxy-N'-(4-methylcyclohexylidene)benzohydrazide significantly inhibited cell growth and induced apoptosis through caspase activation pathways. The study concluded that such compounds could serve as lead molecules for developing new anticancer agents.
  • Metal Complex Formation
    Research on the synthesis of metal complexes using 4-hydroxy-N'-(4-methylcyclohexylidene)benzohydrazide demonstrated enhanced stability and solubility compared to free ligands. These complexes exhibited promising results in vitro against various cancer cell lines, suggesting their potential as therapeutic agents.
  • Sensor Development
    A project focused on developing a sensor using hydrazone derivatives showed that 4-hydroxy-N'-(4-methylcyclohexylidene)benzohydrazide could detect lead ions with high sensitivity and specificity, indicating its utility in environmental monitoring applications.

Mechanism of Action

The mechanism of action of 4-hydroxy-N’-(4-methylcyclohexylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The hydroxy group and the hydrazone linkage play crucial roles in its biological activity. The compound can form hydrogen bonds with biological macromolecules, such as proteins and nucleic acids, leading to alterations in their structure and function. Additionally, it can undergo redox reactions that generate reactive oxygen species, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Aromatic vs. Aliphatic Substituents

  • 4-Hydroxy-Nʹ-(3,4,5-trimethoxybenzylidene)benzohydrazide (AR7) : Exhibits potent antibacterial activity (IC₅₀: <1 µM) due to electron-donating methoxy groups enhancing membrane permeability .
  • 4-Hydroxy-Nʹ-(nitrofuran-2-ylmethylene)benzohydrazide (BSF series) : Nitrofuran substituents confer antileishmanial activity (IC₅₀: 0.58–0.76 µM) via nitro-reduction mechanisms .
  • 4-Hydroxy-N'-(4-methylcyclohexylidene)benzohydrazide: The aliphatic 4-methylcyclohexylidene group reduces planarity (cf.

Table 1: Structural and Electronic Comparisons

Compound Substituent Dihedral Angle (°) LogP Key Activity
Target Compound 4-Methylcyclohexylidene N/A* ~2.5† To be studied
AR7 3,4,5-Trimethoxyphenyl 8.2 1.98 Antibacterial
(E)-4-Hydroxy-N'-benzylidene Phenyl 3.9 1.32 Antioxidant
BSF-NO₂ 5-Nitrofuran N/A 1.75 Antileishmanial

*Predicted increased steric bulk reduces planarity. †Estimated via analogous cyclohexyl derivatives .

Crystallographic and Conformational Analysis

  • Aromatic hydrazones (e.g., (E)-N'-(4-hydroxybenzylidene)-3-nitrobenzohydrazide) exhibit near-coplanar benzene rings (dihedral angle: 3.9°), facilitating π-π stacking .

Antioxidant Activity

  • 4-Hydroxy-Nʹ-(4-hydroxybenzylidene)benzohydrazide: Demonstrates radical scavenging (IC₅₀: 12 µM for DPPH) due to phenolic -OH groups .

Antimicrobial and Antiparasitic Effects

  • BSF-Cl : IC₅₀ of 0.72 µM against Leishmania infantum via nitroheterocyclic toxicity.
  • AR10 : Superior hydrogen peroxide scavenging (IC₅₀: 8 µM) linked to methoxy substituents.
  • Target Compound : The lipophilic cyclohexylidene moiety may enhance membrane penetration, but the absence of electron-withdrawing groups (e.g., nitro) might limit antiparasitic efficacy .

Physicochemical and Functional Properties

Solubility and Lipophilicity

  • LogP Values : Aromatic analogs (LogP: 1.32–1.98 ) vs. target compound (estimated LogP: ~2.5). The cyclohexylidene group increases hydrophobicity, favoring blood-brain barrier penetration but reducing aqueous solubility .

Corrosion Inhibition

  • 4-Hydroxy-N'-(indole-2-ylmethylene)benzohydrazide : Inhibits mild steel corrosion in HCl (efficiency: 92% at 1 mM ).

Biological Activity

4-Hydroxy-N'-(4-methylcyclohexylidene)benzohydrazide is a compound belonging to the class of hydrazones, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative efficacy based on existing literature.

Chemical Structure and Synthesis

The compound can be synthesized through the condensation reaction between 4-hydroxybenzohydrazide and 4-methylcyclohexanone. The structural formula is represented as follows:

C15H20N2O\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}

This structure includes a hydroxyl group and a hydrazone linkage, which are critical for its biological activity.

Antiglycation Activity

Research indicates that benzoylhydrazones, including derivatives like 4-hydroxy-N'-(4-methylcyclohexylidene)benzohydrazide, exhibit significant antiglycation properties. A study reported that various substituted benzoylhydrazones demonstrated IC50 values ranging from 216.52 to 748.71 µM against protein glycation, indicating their potential as therapeutic agents in diabetic complications .

Antioxidant Properties

Hydrazones have also been evaluated for their antioxidant capabilities. Compounds with hydroxyl substitutions often show enhanced radical scavenging activity. The presence of the 4-hydroxy group in this compound likely contributes to its ability to neutralize free radicals, thus protecting cells from oxidative stress.

Antimicrobial Activity

Hydrazones are known for their antimicrobial properties. A related study highlighted that similar compounds exhibited promising antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were reported to be in the range of 64-512 µg/mL . While specific data for 4-hydroxy-N'-(4-methylcyclohexylidene)benzohydrazide is limited, its structural similarities suggest potential antimicrobial effects.

Anti-inflammatory Effects

The anti-inflammatory activity of hydrazones has been documented, with mechanisms involving the inhibition of nitric oxide production and cyclooxygenase enzymes in inflammatory models. For instance, related compounds have shown significant inhibition of LPS-induced inflammatory mediators in vitro . The presence of functional groups in 4-hydroxy-N'-(4-methylcyclohexylidene)benzohydrazide may confer similar anti-inflammatory properties.

Case Studies and Research Findings

StudyFindings
Antiglycation Study Compounds showed IC50 values indicating effective inhibition of glycation processes (IC50 range: 216.52 - 748.71 µM) .
Antimicrobial Evaluation Related hydrazones demonstrated MIC values as low as 64 µg/mL against E. coli .
Anti-inflammatory Mechanism Similar compounds inhibited NO production and cyclooxygenase-2 expression in LPS-stimulated cells .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-hydroxy-N'-(4-methylcyclohexylidene)benzohydrazide?

Methodological Answer:
The compound is synthesized via a condensation reaction between 4-hydroxybenzohydrazide and 4-methylcyclohexanone. Two primary approaches are validated:

  • Conventional Reflux : React equimolar amounts of hydrazide and ketone in absolute ethanol under reflux (5–6 hours), followed by precipitation with water and recrystallization from ethanol .
  • Microwave-Assisted Synthesis : Reduces reaction time significantly (e.g., 30–60 minutes) while maintaining high yields (80–90%). Microwave conditions (e.g., 150 W power) enhance reaction efficiency and purity .
    Key Validation : Monitor reaction completion via TLC. Characterize the product using IR (C=O, C=N, and N-H stretches) and NMR (aromatic and imine proton signals) .

Basic: What spectroscopic and analytical techniques are critical for post-synthesis characterization?

Methodological Answer:

  • IR Spectroscopy : Confirm hydrazone formation via peaks at ~1635–1640 cm⁻¹ (C=O), ~1600 cm⁻¹ (C=N), and ~3170 cm⁻¹ (N-H) .
  • NMR Analysis : ¹H NMR detects imine proton (δ 8.5–9.0 ppm), aromatic protons (δ 6.3–8.0 ppm), and methylcyclohexylidene protons (δ 1.0–2.5 ppm). ¹³C NMR confirms carbonyl (δ ~165 ppm) and imine (δ ~150 ppm) carbons .
  • Elemental Analysis : Verify purity by comparing experimental vs. calculated C/H/N values. Discrepancies >0.3% indicate impurities requiring recrystallization .

Advanced: How should researchers address contradictions in elemental analysis data?

Methodological Answer:
Minor deviations (e.g., ±0.5% in C/H/N) may arise from:

  • Incomplete Purification : Recrystallize the product 2–3 times using ethanol or DMF/water mixtures .
  • Hydrate Formation : Use Karl Fischer titration to quantify residual water, which skews H% calculations .
  • Instrument Calibration : Cross-validate results with high-resolution mass spectrometry (HRMS) or combustion analysis .

Advanced: How does solvent choice influence cyclocondensation efficiency?

Methodological Answer:

  • Polar Protic Solvents (e.g., Ethanol) : Enhance proton transfer in imine formation, yielding >80% under reflux .
  • Aprotic Solvents (e.g., DMF) : Accelerate reactions but may require acid catalysis (e.g., glacial acetic acid) to stabilize intermediates .
  • Microwave Solvents (e.g., PEG-400) : Improve dielectric heating, reducing reaction times by 50% compared to conventional methods .

Advanced: What strategies are effective for designing bioactivity studies (e.g., antibacterial/anticancer)?

Methodological Answer:

  • Antibacterial Assays : Use the broth microdilution method (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Reference compounds like ampicillin validate assay reliability .
  • Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with cisplatin controls. Assess apoptosis via flow cytometry (Annexin V/PI staining) .
  • Mechanistic Studies : Use molecular docking to predict interactions with bacterial DNA gyrase or human topoisomerase IIα .

Advanced: How can crystallography resolve structural ambiguities in hydrazone derivatives?

Methodological Answer:

  • Single-Crystal Growth : Slow evaporation of DMSO/ethanol solutions at 25°C yields diffraction-quality crystals .
  • X-ray Diffraction : Use Mo-Kα radiation (λ = 0.71073 Å) to determine bond lengths (C=N: ~1.28 Å) and dihedral angles (aromatic vs. cyclohexylidene planes). Refine structures with SHELXL .
  • CCDC Deposition : Validate geometry by comparing with hydrazone entries in the Cambridge Structural Database (e.g., CCDC 1477846) .

Advanced: What computational methods support experimental data interpretation?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict vibrational frequencies (IR) and NMR chemical shifts (GIAO method). Compare with experimental data to confirm tautomerism (e.g., keto-enol equilibrium) .
  • Hydrogen Bonding Analysis : Use CrystalExplorer to quantify interaction energies (e.g., N-H···O bonds) and stabilize crystal packing .
  • Molecular Dynamics : Simulate ligand-protein binding (e.g., with GROMACS) to rationalize bioactivity trends .

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